molecular formula C14H18N2O2 B13327055 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid

Katalognummer: B13327055
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: UXQFLKGRYSZDAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a spirocyclic amine and a benzoic acid moiety in its structure makes it a versatile molecule for chemical modifications and functional studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core is formed by reacting a suitable diamine with a ketone under acidic conditions to yield the spirocyclic amine.

    Alkylation: The spirocyclic amine is then alkylated using a benzyl halide to introduce the benzoic acid moiety.

    Oxidation: The final step involves the oxidation of the benzyl group to form the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be further oxidized to form derivatives such as benzoyl chloride.

    Reduction: The spirocyclic amine can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Benzoyl chloride and other carboxylic acid derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Nitrobenzoic acid, sulfonic acid derivatives, etc.

Wissenschaftliche Forschungsanwendungen

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The spirocyclic amine can interact with biological receptors, potentially modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-((6-Methyl-2,6-diazaspiro[33]heptan-2-yl)methyl)benzoic acid is unique due to its specific spirocyclic structure and the presence of a benzoic acid moiety

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

4-[(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]benzoic acid

InChI

InChI=1S/C14H18N2O2/c1-15-7-14(8-15)9-16(10-14)6-11-2-4-12(5-3-11)13(17)18/h2-5H,6-10H2,1H3,(H,17,18)

InChI-Schlüssel

UXQFLKGRYSZDAA-UHFFFAOYSA-N

Kanonische SMILES

CN1CC2(C1)CN(C2)CC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.